6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of monosubstituted tetrazine with phenylhydrazine, followed by cyclization to form the desired triazolo-tetrazine ring system . The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted triazolo-tetrazine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to therapeutic effects . In the context of energetic materials, the compound’s high nitrogen content and stable ring system contribute to its explosive properties by releasing a significant amount of energy upon decomposition .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar applications in medicinal chemistry and materials science.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4,5-Tetrazine: A precursor in the synthesis of various energetic materials and pharmaceuticals.
Uniqueness: 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine stands out due to its unique fused ring system, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
21801-13-8 |
---|---|
Molekularformel |
C9H6N6 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine |
InChI |
InChI=1S/C9H6N6/c1-2-4-7(5-3-1)8-11-13-9-12-10-6-15(9)14-8/h1-6H |
InChI-Schlüssel |
BUQVPMHGSAFHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C=NN=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.